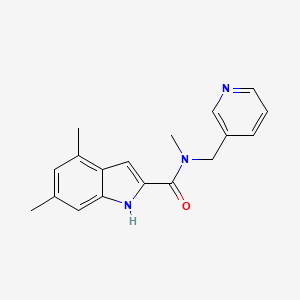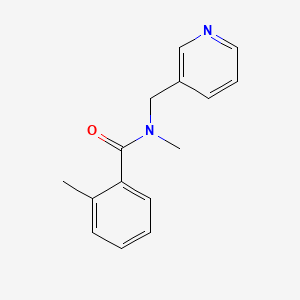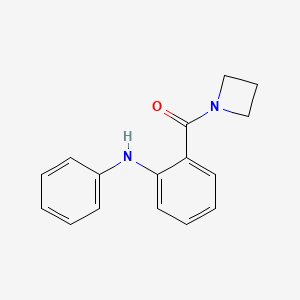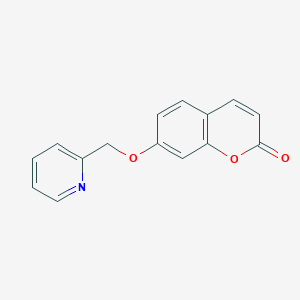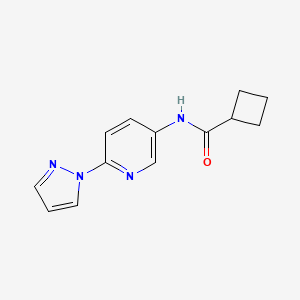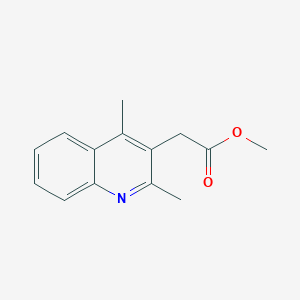
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate, also known as DMQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMQA belongs to the class of quinoline derivatives and is known for its ability to interact with several biological targets. In
Wirkmechanismus
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate interacts with several biological targets, including enzymes, receptors, and ion channels. It has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which is beneficial in treating neurodegenerative diseases. Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has also been found to modulate the activity of several receptors, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. These receptors play a crucial role in regulating neuronal function and are potential targets for treating neurological disorders.
Biochemical and Physiological Effects:
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has been found to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with several diseases. Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has also been found to improve cognitive function and memory in animal studies. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has been shown to possess antitumor properties, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has several advantages in lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has a relatively low toxicity profile, making it safe for use in animal studies. However, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has some limitations. It is relatively unstable and can degrade over time, leading to a decrease in potency. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has shown promising results in several scientific research studies, and there are several future directions for its use. One potential direction is the development of Methyl 2-(2,4-dimethylquinolin-3-yl)acetate-based drugs for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate could be used in combination with other drugs to enhance their efficacy. Further studies are also needed to explore the potential of Methyl 2-(2,4-dimethylquinolin-3-yl)acetate in treating inflammatory diseases and cancer. Finally, future research could focus on developing more stable and soluble forms of Methyl 2-(2,4-dimethylquinolin-3-yl)acetate to improve its efficacy and ease of administration.
Synthesemethoden
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate can be synthesized through several methods, including the reaction of 2,4-dimethylquinoline with methyl bromoacetate in the presence of a base or the reaction of 2,4-dimethylquinoline with methyl chloroacetate in the presence of a catalyst. The yield and purity of the product depend on the reaction conditions and the method used for purification.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has shown promising results in several scientific research studies. It has been found to possess antibacterial, antifungal, and antitumor properties. Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has been shown to possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl 2-(2,4-dimethylquinolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-11-6-4-5-7-13(11)15-10(2)12(9)8-14(16)17-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRVYQLBRQOBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

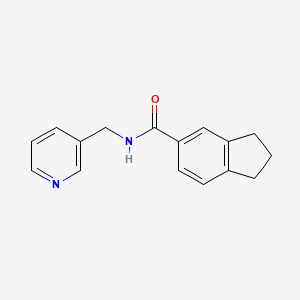
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide](/img/structure/B7470567.png)
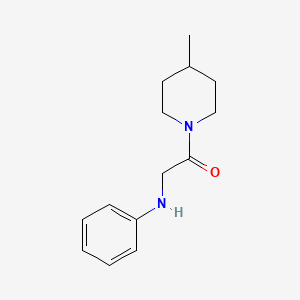
![3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470583.png)
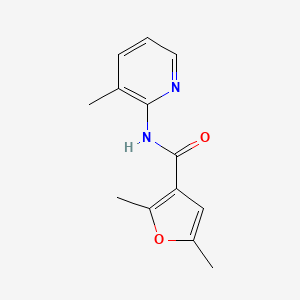
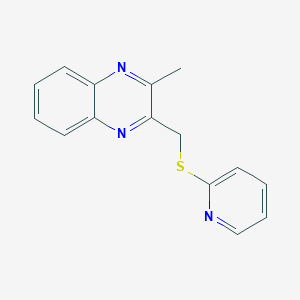
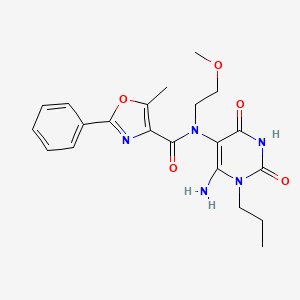
![(3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470595.png)
